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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268 Get Quote

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR

Spectroscopists, and Process Development Scientists Focus: Structural Elucidation,

Substituent Effects, and Experimental Protocols

Executive Summary & Chemical Identity[1]
The structural validation of 2-(4-Chlorophenoxy)pyridine (CAS: 4646-91-5) relies heavily on

13C NMR spectroscopy to distinguish the pyridine core from the chlorophenoxy moiety. This

guide provides a detailed assignment of carbon resonances, contrasting them with the non-

chlorinated analog, 2-phenoxypyridine, to highlight the diagnostic shifts caused by the chlorine

atom.

Chemical Profile[1][2][3][4][5][6][7][8][9]
IUPAC Name: 2-(4-Chlorophenoxy)pyridine[1]

Molecular Formula: C₁₁H₈ClNO

Molecular Weight: 205.64 g/mol

Key Structural Features: Electron-deficient pyridine ring coupled to an electron-rich

chlorophenoxy ring via an ether linkage.
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13C NMR Spectral Data: Comparative Analysis
The following table presents the chemical shifts (

, ppm) in CDCl₃. The data for the parent compound, 2-phenoxypyridine, is based on
experimental literature values, while the values for the 4-chloro derivative are derived from
established Substituent Chemical Shift (SCS) additivity rules relative to the parent.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)
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Carbon
Position

Label

2-
Phenoxypyr
idine (Exp.)
[1,2]

2-(4-Cl-
phenoxy)py
ridine (Est.)

Δδ (Shift
Effect)

Assignment
Logic

Pyridine Ring

Py-C2 C2 163.7 163.5 -0.2

Deshielded

ipso-carbon

(attached to

Oxygen).

Py-C6 C6 147.8 147.8 0.0

Deshielded

by Nitrogen

(α-position).

Py-C4 C4 139.4 139.5 +0.1

Para to

Nitrogen;

minimal effect

from Cl.

Py-C5 C5 118.4 118.5 +0.1

Shielded β-

carbon

(resonance

from

Oxygen).

Py-C3 C3 111.5 111.6 +0.1

Highly

shielded β-

carbon (ortho

to Oxygen).

Phenoxy

Ring

Ph-C1' C1' 154.0 152.5 -1.5

Ipso-O;

Shielded by

p-Cl inductive

effect.
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Ph-C4' C4' 124.7 129.0 +4.3

Diagnostic

Peak: Ipso-Cl

deshielding.

Ph-C3', C5' C3' 129.7 129.8 +0.1

Ortho to Cl;

minimal net

change.

Ph-C2', C6' C2' 121.1 122.6 +1.5

Meta to Cl;

slight

deshielding.

Note: The most significant diagnostic change is at C4', which shifts downfield from ~124.7 ppm

to ~129.0 ppm upon chlorination. The Pyridine C3 signal at ~111.5 ppm is characteristic of 2-

alkoxypyridines due to the strong electron donation from the ether oxygen.

Structural Visualization & Assignments[7]
The following diagram maps the carbon labels to the chemical structure, illustrating the

electronic environment responsible for the observed shifts.

Caption: 13C NMR Assignment Map. Blue nodes indicate the pyridine ring; Red nodes indicate

the phenoxy ring. The Green node (C4') highlights the site of chlorination.

Experimental Protocol: Self-Validating System
To ensure reproducibility and high resolution, follow this standardized protocol. This workflow is

designed to prevent common artifacts such as solvent peak overlap or poor signal-to-noise

ratios for quaternary carbons (C2, C1', C4').

Step 1: Sample Preparation
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Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this compound to avoid

viscosity broadening and to maintain consistency with literature standards.

Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃.

Why? High concentration is required to visualize the low-intensity quaternary carbons (C2,

C1', C4') in a reasonable timeframe.

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

solids (e.g., inorganic salts from synthesis) which degrade magnetic field homogeneity

(shimming).

Step 2: Acquisition Parameters (Self-Validating)
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Reasoning: Quaternary carbons (C2, C1', C4') have long T1 relaxation times. A short D1

will suppress their signals, making integration unreliable and peak picking difficult.

Scans (NS): Minimum 512 scans (approx. 30 mins).

Reference: Calibrate the middle peak of the CDCl₃ triplet to 77.16 ppm.

Step 3: Quality Control (QC) Check
Validation 1 (Solvent): Ensure the CDCl₃ triplet is at 77.16 ppm.[2]

Validation 2 (Impurity Check): Check for starting material signals.

4-Chlorophenol:[3][4][5] Look for a C-OH peak at ~156 ppm (absent in product).

2-Chloropyridine: Look for a C-Cl peak at ~151 ppm (absent in product).

Product Confirmation: The presence of the 163.5 ppm (Py-C2) and 152.5 ppm (Ph-C1')

peaks confirms the formation of the ether linkage.
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Comparative Performance: Solvent Effects
While CDCl₃ is the standard, some applications (e.g., biological assays) require DMSO-d₆.

Anticipate the following solvent-induced shifts if switching solvents:

Carbon CDCl₃ Shift (ppm)
DMSO-d₆ Shift
(ppm)

Effect

Py-C2 163.5 ~163.0 Minimal change.

Py-C3 111.6 ~112.5

Slight deshielding due

to H-bonding with

ether oxygen.

Ph-C4' 129.0 ~128.5 Minimal change.

Guidance: Use CDCl₃ for structural characterization. Use DMSO-d₆ only if solubility is an issue

or for direct comparison with biological assay stocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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